molecular formula C17H16N2O6S-2 B1259295 Pyopen

Pyopen

Cat. No. B1259295
M. Wt: 376.4 g/mol
InChI Key: FPPNZSSZRUTDAP-UWFZAAFLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Carbenicillin(2-) is a penicillinate anion. It is a conjugate base of a carbenicillin.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.

Scientific Research Applications

1. pyOpenSci: Facilitating Open and Reproducible Science

pyOpenSci, funded by the Alfred P. Sloan Foundation, focuses on supporting well-documented, open-source Python software that enables open reproducible science. This community-driven initiative develops best practice guidelines and open standards for scientific Python software. Packages that complete peer review become part of the pyOpenSci ecosystem, promoting software longevity and stability. pyOpenSci also offers a fast track to the Journal of Open Source Software (JOSS) acceptance for its packages, along with reviews for open science tools not covered by JOSS (Trizna, Wasser, & Nicholson, 2021).

2. pyOpenMS: A Python Interface for Mass-Spectrometry Analysis

pyOpenMS offers a Python-based interface to the C++ OpenMS library, facilitating MS-based proteomics analysis. It provides Python bindings for file access, signal processing, and complex data analysis, making it accessible for researchers not proficient in C++. This tool is essential for fast prototyping and efficient workflow development in proteomics research, providing a bridge between Python and C++ libraries (Röst et al., 2014).

3. GPU Scripting and Code Generation with PyCUDA

PyCUDA serves as a tool for graphics processing unit (GPU) computing, aiming to bridge the gap between machine capabilities and programming efforts in scientific computing. It simplifies the use of CUDA C concepts and supports GPU equivalent of NumPy arrays, facilitating scripting and high-performance computing in scientific research (Klöckner et al., 2013).

4. Pyomo: Modeling and Solving Mathematical Programs

Pyomo is an open-source software package for modeling and solving mathematical programs in Python. It is used to define problems, create instances, and solve them using various solvers. Pyomo supports both abstract and concrete problem definitions and integrates with the Coopr software library, enhancing operations research software applications (Hart, Watson, & Woodruff, 2011).

properties

Molecular Formula

C17H16N2O6S-2

Molecular Weight

376.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/p-2/t9?,10-,11+,14-/m1/s1

InChI Key

FPPNZSSZRUTDAP-UWFZAAFLSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C

synonyms

Anabactyl
Carbapen
Carbecin
Carbenicillin
Carbenicillin Disodium
Carboxybenzyl Penicillin
Disodium, Carbenicillin
Geopen
Microcillin
Penicillin, Carboxybenzyl
Pyopen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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